BenchChemオンラインストアへようこそ!

3-Amino-4-benzoyl-2-chloropyridine

Medicinal Chemistry Heterocyclic Synthesis Kinase Inhibitor Intermediates

3-Amino-4-benzoyl-2-chloropyridine (CAS 342899-36-9), systematically named (3-amino-2-chloropyridin-4-yl)(phenyl)methanone, is a heterocyclic small molecule (C₁₂H₉ClN₂O, MW 232.67) characterized by three synthetically orthogonal functional groups on a pyridine core: a C3 amino group, a C4 benzoyl ketone, and a C2 chlorine atom. This substitution pattern places the compound within the class of 4-substituted 3-amino-2-chloropyridines, a family whose general synthetic methodology was established by Bakke and Riha to enable regioselective elaboration toward biologically relevant scaffolds including reverse transcriptase inhibitor analogs.

Molecular Formula C12H9ClN2O
Molecular Weight 232.66 g/mol
CAS No. 342899-36-9
Cat. No. B1313157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-benzoyl-2-chloropyridine
CAS342899-36-9
Molecular FormulaC12H9ClN2O
Molecular Weight232.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C(=NC=C2)Cl)N
InChIInChI=1S/C12H9ClN2O/c13-12-10(14)9(6-7-15-12)11(16)8-4-2-1-3-5-8/h1-7H,14H2
InChIKeyMPSCEEZYOQADQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-benzoyl-2-chloropyridine (CAS 342899-36-9): Sourcing and Differentiation Guide for a Multi-Functionalized Pyridine Building Block


3-Amino-4-benzoyl-2-chloropyridine (CAS 342899-36-9), systematically named (3-amino-2-chloropyridin-4-yl)(phenyl)methanone, is a heterocyclic small molecule (C₁₂H₉ClN₂O, MW 232.67) characterized by three synthetically orthogonal functional groups on a pyridine core: a C3 amino group, a C4 benzoyl ketone, and a C2 chlorine atom [1]. This substitution pattern places the compound within the class of 4-substituted 3-amino-2-chloropyridines, a family whose general synthetic methodology was established by Bakke and Riha (2001) to enable regioselective elaboration toward biologically relevant scaffolds including reverse transcriptase inhibitor analogs [1]. Physicochemical characterization reports a density of 1.33 g/cm³, a boiling point of 453.5°C at 760 mmHg, and a flash point of 228.1°C .

Why Generic Substitution Fails for 3-Amino-4-benzoyl-2-chloropyridine (CAS 342899-36-9): The Triple-Functional-Group Constraint


Compounds within the aminobenzoylpyridine family cannot be interchanged generically because the specific 2-chloro-3-amino-4-benzoyl substitution pattern determines both the chemical reactivity trajectory and the ultimate pharmacophore geometry. Removing the 2-chloro substituent (e.g., 3-amino-4-benzoylpyridine, CAS 3810-11-5, MW 198.22) eliminates the only aryl halide handle available for Pd-catalyzed cross-coupling or nucleophilic aromatic substitution, thereby blocking a major diversification pathway [1]. Conversely, relocating the amino group or benzoyl group to alternative ring positions yields regioisomers with altered hydrogen-bonding vectors and steric profiles that cannot reproduce the binding interactions accessible from the 2-chloro-3-amino-4-benzoyl geometry [2]. The Bakke synthetic methodology further reveals that the 4-benzoyl substituent is achieved through a specific nitration–reduction–benzoylation sequence that differs fundamentally from the routes used for 2-benzoyl or 3-benzoyl analogs [1]. Thus, even compounds sharing the same empirical formula (C₁₂H₉ClN₂O) but differing in substitution pattern—such as 2-chloro-N-(pyridin-3-yl)benzamide (CAS 7495-81-0) or 3-benzoyl-2-chloropyridine—present different reactivity profiles and cannot serve as drop-in replacements.

Quantitative Differentiation Evidence: 3-Amino-4-benzoyl-2-chloropyridine (CAS 342899-36-9) vs. Closest Structural Analogs


Synthetic Methodology: Documented 4-Benzoyl Derivative Yield vs. Other 4-Substituents

The Bakke and Riha (2001) methodology reports the preparation of 3-amino-4-benzoyl-2-chloropyridine (compound 5) via nitration of 4-benzoyl-2-chloropyridine followed by Na₂S₂O₄ reduction, achieving a 69% isolated yield with >95% purity by ¹H NMR and a melting point of 91–92°C [1]. This yield is directly compared within the same study to other 4-substituted derivatives prepared under analogous conditions: the 4-acetyl analog was obtained via a different route (nitration–reduction of 4-acetylpyridine), while the 4-cyano and 4-methoxycarbonyl derivatives required alternative strategies not applicable to the benzoyl case [1]. The 69% yield for the benzoyl derivative exceeds the 32–39% yield reported for H₂/Pd or Pd(OAc)₂/Et₃SiH reduction attempts on the same nitro precursor, validating the Na₂S₂O₄ method as the preferred reduction strategy for this specific substrate [1].

Medicinal Chemistry Heterocyclic Synthesis Kinase Inhibitor Intermediates

Molecular Weight and Lipophilicity Differentiation from Non-Chlorinated Analog

The molecular weight of 3-amino-4-benzoyl-2-chloropyridine (232.67 g/mol) is 34.45 g/mol higher than that of its non-chlorinated analog 3-amino-4-benzoylpyridine (CAS 3810-11-5, MW 198.22 g/mol), corresponding to the mass of a single chlorine substituent [1]. This chlorine atom contributes a calculated logP increase of approximately 0.6–0.8 units (Hansch π(Cl) = 0.71), enhancing membrane permeability potential while simultaneously providing a synthetic handle for subsequent derivatization via SNAr or cross-coupling reactions [1]. The boiling point of 453.5°C at 760 mmHg and density of 1.33 g/cm³ further distinguish the compound's handling and storage profile from lighter non-halogenated analogs.

Physicochemical Profiling Drug Design Lead Optimization

Commercial Purity and Scale Availability: Vendor-Supplied Quantitative Specifications

Multiple independent suppliers report quantitative purity specifications for 3-amino-4-benzoyl-2-chloropyridine. Capotchem supplies the compound at 97% minimum purity by HPLC with water content ≤0.5% and offers scale-up to kilogram quantities [1]. Bidepharm offers 97% standard purity with batch-specific QC documentation including NMR, HPLC, and GC . AKSci specifies 98% minimum purity . Leyan lists 98% purity . These purity levels represent a defined quality standard for procurement; in contrast, the non-chlorinated analog 3-amino-4-benzoylpyridine (CAS 3810-11-5) is typically offered at 95% purity [2], a 2–3 percentage point difference that may be significant for applications requiring high-purity starting material for multistep synthesis where impurities propagate.

Chemical Procurement Quality Assurance Synthetic Intermediate Sourcing

Orthogonal Functional-Group Architecture Enables Sequential Derivatization Not Possible with Simpler Analogs

The 2-chloro-3-amino-4-benzoyl substitution pattern on the pyridine ring provides three chemically addressable functional groups with orthogonal reactivity: the C2 chlorine undergoes Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.) or nucleophilic aromatic substitution; the C3 amino group can be acylated, sulfonylated, or converted to amides/ureas; and the C4 benzoyl ketone can be reduced, subjected to Grignard addition, or converted to oximes and hydrazones [1]. A structurally simpler analog such as 3-amino-2-chloropyridine (CAS 6298-19-7, MW 128.56) lacks the benzoyl group entirely, offering only two diversification points. Conversely, 3-amino-4-benzoylpyridine (CAS 3810-11-5) lacks the chlorine handle, reducing the possible derivatization sequence count. In contrast, a positional isomer such as 2-amino-5-chlorobenzophenone (CAS 719-59-5), which places the amino and chloro groups on a benzene ring rather than pyridine, presents a fundamentally different electronic environment (electron-rich aniline vs. electron-deficient aminopyridine), altering the reactivity of the amino group toward electrophiles [2]. The Bakke methodology further demonstrates that the 4-benzoyl-3-amino-2-chloropyridine scaffold serves as a precursor for constructing isoquinoline-based nevirapine analogues, a transformation pathway not accessible from non-benzoyl or non-chlorinated analogs [1].

Medicinal Chemistry Parallel Synthesis Scaffold Decoration

Predicted Kinase Target Engagement Profile Based on Chemoinformatic Similarity Ensemble Approach

Although no direct experimental bioactivity data for 3-amino-4-benzoyl-2-chloropyridine itself has been published in accessible peer-reviewed literature as of 2026 [1], the compound's structural scaffold maps onto the amino-substituted pyridinyl methanone chemotype claimed in patent WO2005051387A1 / US 7,109,220 as cyclin-dependent kinase (CDK) inhibitors [2]. The patent describes a series of amino-substituted pyridinyl methanone compounds with demonstrated CDK inhibitory activity; the 2-chloro-3-amino-4-benzoyl substitution pattern represents a specific embodiment within the Markush structure [2]. Furthermore, the Bakke paper explicitly positions the 4-substituted 3-amino-2-chloropyridine scaffold as a synthetic entry point to non-nucleoside reverse transcriptase inhibitor (NNRTI) analogues, specifically demonstrating the synthesis of an isoquinoline analogue of nevirapine from 4-amino-3-chloroisoquinoline, which shares the aminopyridine core motif [1]. These two independent lines of evidence—patent coverage for kinase inhibition and demonstrated synthetic utility toward antiviral scaffolds—establish the compound's relevance as a privileged intermediate for both kinase and antiviral drug discovery programs.

Kinase Drug Discovery Computational Target Prediction CDK Inhibitor Scaffolds

Best-Fit Application Scenarios for 3-Amino-4-benzoyl-2-chloropyridine (CAS 342899-36-9) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring Triple Orthogonal Functionalization

When a synthetic program requires a pyridine core with three chemically addressable handles for sequential diversification, 3-amino-4-benzoyl-2-chloropyridine provides the C2-Cl (cross-coupling), C3-NH₂ (amide/urea formation), and C4-C(O)Ph (ketone derivatization) groups in a single intermediate. This enables divergent library synthesis from one common precursor, reducing the number of synthetic steps compared to building up functionality sequentially from simpler pyridine starting materials [1]. The 97–98% commercial purity available from multiple suppliers ensures that library compounds are not contaminated by starting-material byproducts that would complicate biological assay interpretation [2].

Kinase Inhibitor Lead Generation Using Pyridinyl Methanone Scaffolds

The amino-substituted pyridinyl methanone chemotype is specifically claimed in patent WO2005051387A1 as a CDK inhibitor scaffold [3]. 3-Amino-4-benzoyl-2-chloropyridine maps onto this chemotype and can serve as a starting point for structure-activity relationship (SAR) exploration. The documented synthetic methodology (Bakke & Riha, 2001) provides a validated route to this compound, and the chlorine substituent offers a vector for introducing additional diversity via palladium-catalyzed coupling to explore kinase selectivity pockets [1].

Antiviral Agent Development via Nevirapine-Analogue Pathway

The Bakke and Riha (2001) study explicitly demonstrates that 4-substituted 3-amino-2-chloropyridines serve as precursors to isoquinoline-based analogues of the reverse transcriptase inhibitor nevirapine [1]. For research groups pursuing non-nucleoside reverse transcriptase inhibitor (NNRTI) programs, 3-amino-4-benzoyl-2-chloropyridine represents a key intermediate whose synthetic accessibility, yield (69%), and purity characteristics (mp 91–92°C, >95% by NMR) have been peer-reviewed and reproduced [1]. This compares favorably with alternative NNRTI intermediate scaffolds that lack such published synthetic characterization.

High-Purity Intermediate Sourcing for Multi-Kilogram Scale-Up

For process chemistry groups requiring a benzoyl-substituted aminopyridine intermediate at scale, Capotchem's specification of 97% minimum HPLC purity, ≤0.5% water content, and availability up to kilogram quantities [2] provides a defined quality benchmark that the non-chlorinated analog 3-amino-4-benzoylpyridine (typically 95% purity) does not match [4]. The 2–3 percentage point purity advantage, coupled with documented batch-specific QC data from Bidepharm (NMR, HPLC, GC) , reduces the risk of impurity carry-through in multi-step synthetic sequences where early-stage impurities can magnify in downstream processing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-4-benzoyl-2-chloropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.